molecular formula C18H20BrN3O B11283908 3-(4-Bromophenyl)-N-[2-(cyclohex-1-EN-1-YL)ethyl]-1H-pyrazole-5-carboxamide CAS No. 1093426-15-3

3-(4-Bromophenyl)-N-[2-(cyclohex-1-EN-1-YL)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11283908
CAS No.: 1093426-15-3
M. Wt: 374.3 g/mol
InChI Key: WIKFQRWPEAFMJZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrazole-5-carboxamide: is a chemical compound with the following properties:

    Molecular Formula: CHBrNO

    Molecular Weight: 394.28 g/mol

    CAS Number: 609796-49-8

This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: The synthetic route for 3-(4-Bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrazole-5-carboxamide involves the following steps:

    Bromination: Start with 4-bromophenylacetic acid and brominate it to obtain 4-bromobenzoyl chloride.

    Cyclohexene Alkylation: React 4-bromobenzoyl chloride with cyclohexene to form the key intermediate, 2-(cyclohex-1-en-1-yl)ethyl 4-bromobenzoate.

    Pyrazole Formation: Cyclize the intermediate with hydrazine hydrate to yield the target compound.

Industrial Production: Industrial-scale production methods are proprietary, but the compound can be synthesized in the laboratory using the above steps.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to various oxidation states of the nitrogen and bromine atoms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the bromine atom.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in an inert solvent.

    Cyclohexene Alkylation: Base-catalyzed reaction with cyclohexene.

    Pyrazole Formation: Hydrazine hydrate in ethanol.

Major Products: The major product is the titled compound itself.

Scientific Research Applications

    Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features.

    Biological Studies: Used in studies related to inflammation, cell signaling, and enzyme inhibition.

    Agrochemicals: Explored for pesticidal properties.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

    (2E)-3-(Biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one:

    3-(4-Bromophenyl)-1-cyclohexyl-1-methylurea:

These compounds share structural motifs but differ in substituents and functional groups.

Remember that this information is based on available literature, and further research may reveal additional insights

Properties

CAS No.

1093426-15-3

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H20BrN3O/c19-15-8-6-14(7-9-15)16-12-17(22-21-16)18(23)20-11-10-13-4-2-1-3-5-13/h4,6-9,12H,1-3,5,10-11H2,(H,20,23)(H,21,22)

InChI Key

WIKFQRWPEAFMJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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